N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide (non-preferred name)
Description
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(12(17)16-14)15-13(18)8-5-9(19-2)11(21-4)10(6-8)20-3/h5-7H,14H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNXBUBXSMJGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then further reacted with an appropriate oxopropan-2-yl derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The trimethoxybenzamide moiety can undergo substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction can produce hydrazones. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the methoxy groups .
Scientific Research Applications
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, potentially inhibiting their function. The trimethoxybenzamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1-hydrazinyl-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide: Similar structure but with a pyridine ring instead of a benzamide moiety.
N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide: Features an adamantane ring, providing different steric and electronic properties.
Uniqueness
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide is unique due to its combination of a hydrazinyl group, an oxopropan-2-yl moiety, and a trimethoxybenzamide structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
